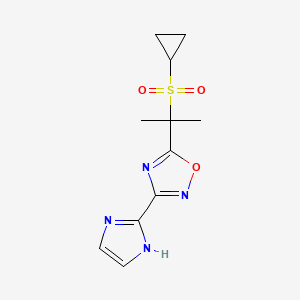![molecular formula C22H22N4O2 B7357019 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7357019.png)
6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyridopyrimidinone derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one involves the inhibition of various enzymes such as protein kinases, which are involved in various cellular processes such as cell growth, proliferation, and differentiation. This compound has also been shown to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are significant and varied. This compound has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have anti-inflammatory and anti-oxidant properties, which can help in the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one in lab experiments are significant. This compound has high potency and selectivity towards various enzymes, which can help in the development of new drugs for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
The future directions for research on 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one are vast and varied. Some of the potential areas of research include the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of this compound in the development of new diagnostic tools for the early detection of various diseases is also an area of potential research. Other areas of research include the study of the structure-activity relationship of this compound and the development of new synthetic methods for its preparation.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various areas of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a promising compound for the development of new drugs and diagnostic tools. However, further research is necessary to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis method of 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one involves the reaction of 2-aminopyridine with 2,4-dichloro-5-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)pyrimidine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
The scientific research application of 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one is vast and varied. This compound has been shown to have potential applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry.
Propriétés
IUPAC Name |
6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-20-16-11-17(23-12-18(16)24-14-25-20)21(28)26-13-22(9-5-2-6-10-22)19(26)15-7-3-1-4-8-15/h1,3-4,7-8,11-12,14,19H,2,5-6,9-10,13H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKGGPJMSVWEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(C2C3=CC=CC=C3)C(=O)C4=NC=C5C(=C4)C(=O)NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,5-Dimethyl-1,2-thiazol-4-yl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B7356942.png)
![3-[[methyl-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356948.png)
![3-[[[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356950.png)
![3-[1-(4-Methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356964.png)
![3-[1-(3,5-Dimethyladamantane-1-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356977.png)


![3-[1-[3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356989.png)
![3-[1-([1,2,4]Triazolo[4,3-a]pyridine-6-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356997.png)
![3-(3-chlorophenyl)-N-[(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]propanamide](/img/structure/B7357007.png)
![3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357008.png)

![5-[3-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B7357022.png)
![1-methyl-6-[methyl-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357030.png)